molecular formula C11H11BrO3 B1281946 5-(4-Bromophenyl)-5-oxopentanoic acid CAS No. 35333-26-7

5-(4-Bromophenyl)-5-oxopentanoic acid

Cat. No. B1281946
M. Wt: 271.11 g/mol
InChI Key: YWKKQTFYOQBCBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06518273B1

Procedure details

4-Bromo-δ-oxobenzenepentanoic acid (J. Org. Chem. 1948, 13, 284; J. Org. Chem. 1984, 49, 3170; 6.2 g, 23 mmol) was added to a solution of 1,3-diisopropylcarbodiimide (1.8 mL, 11.5 mmol) in tetrahydrofuran-dichloromethane (1:1, 40 mL) and the mixture was allowed to stand at room temperature for 20 min. The mixture was added to 4-sulfamylbenzoyl AM resin (Novabiochem, product no. 01-64-0121, 1.15 mmol/g loading; 2 g) in a 70 mL solid phase extraction cartridge equipped with a frit and stopcock. 4-Dimethylaminopyridine (138 mg, 1.1 mmol) was added and the mixture was allowed to stand overnight at room temperature. The resin was washed with tetrahydrofuran-dichloromethane (1:1, 3×), dimethylformamide (3×), dichloromethane (3×) and acetic acid (3×). A solution of (4-methylphenyl)hydrazine hydrochloride (3.2 g, 20 mmol) and zinc chloride (2.7 g, 20 mmol) in glacial acetic acid (40 mL) was added and the mixture was heated to 70° C. for 1 h. The mixture was vented, mixed manually and heated overnight at 70° C. The mixture was cooled and the resin was washed with acetic acid (3×), tetrahydrofuran-dichloromethane (1:1, 3×), dimethylformamide (3×) and tetrahydrofuran-dichloromethane (1:1, 4×). A solution of pentafluorobenzyl alcohol (2.3 g, 11.5 mmol), triphenylphosphine (3 g, 11.5 mmol) and diisopropyl azodicarboxylate (2.3 mL, 11.5 mmol) in tetrahydrofuran-dichloromethane (1:1, 40 mL) was added and the mixture was stirred at room temperature for 3 h. The resin was washed with tetrahydrofuran-dichloromethane (1:1, 4×), dimethylformamide (4×), tetrahydrofuran-dichloromethane (1:1, 4×), dichloromethane (4×) and ether (2×), then dried under a stream of nitrogen and transferred from the cartridge to a round bottom flask. A solution of 1-(2-methoxyphenyl)piperazine (884 mg, 4.6 mmol) in tetrahydrofuran (40 mL) was added and the mixture was left to stand at room temperature for 24 h. Scavenger resin (description 1, 2.4 g) and sufficient tetrahydrofuran to cover the additional swollen resin were added and the mixture was left to stand at room temperature for 24 h. The mixture was filtered and the resin washed with tetrahydrofuran. The combined filtrates were evaporated under reduced pressure and the residue was purified by medium pressure liquid chromatography on silica gel, eluting with hexane-ethyl acetate (1:1) to give the title compound (494 mg, 40%). 1H NMR (360 MHz, CDCl3) δ8.00 (1H, br s), 7.59-7.57 (2H, m), 7.45-7.32 (3H, m), 7.27-7.25 (1H, m), 7.06-7.00 (2H, m), 6.93-6.80 (3H, m), 3.85 (3H, s), 3.77 (2H, t, J 5.0 Hz), 3.43 (2H, t, J 5.0 Hz), 3.26 (2H, m), 2.93 (2H, t, J 5.0 Hz), 2.76 (2H, t, J 5.0 Hz), and 2.69 (2H, m). m/z (ES+) 532, 534 (M+1).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
1.8 mL
Type
reactant
Reaction Step Two
Name
tetrahydrofuran dichloromethane
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
3.2 g
Type
reactant
Reaction Step Three
Quantity
40 mL
Type
solvent
Reaction Step Three
Quantity
2.7 g
Type
catalyst
Reaction Step Three
Quantity
2.3 g
Type
reactant
Reaction Step Four
Quantity
3 g
Type
reactant
Reaction Step Four
Quantity
2.3 mL
Type
reactant
Reaction Step Four
Name
tetrahydrofuran dichloromethane
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
884 mg
Type
reactant
Reaction Step Five
Quantity
40 mL
Type
solvent
Reaction Step Five
Quantity
138 mg
Type
catalyst
Reaction Step Six
Yield
40%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=O)[CH2:9][CH2:10][CH2:11][C:12]([OH:14])=O)=[CH:4][CH:3]=1.C(N=C=NC(C)C)(C)C.Cl.[CH3:26][C:27]1[CH:32]=[CH:31][C:30]([NH:33]N)=[CH:29][CH:28]=1.FC1C(CO)=C(F)C(F)=C(F)C=1F.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OC(C)C)=O)=NC(OC(C)C)=O.[CH3:81][O:82][C:83]1[CH:88]=[CH:87][CH:86]=[CH:85][C:84]=1[N:89]1[CH2:94][CH2:93][NH:92][CH2:91][CH2:90]1>O1CCCC1.ClCCl.CN(C)C1C=CN=CC=1.C(O)(=O)C.O1CCCC1.[Cl-].[Zn+2].[Cl-]>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[NH:33][C:30]3[C:31]([C:9]=2[CH2:10][CH2:11][C:12]([N:92]2[CH2:91][CH2:90][N:89]([C:84]4[CH:85]=[CH:86][CH:87]=[CH:88][C:83]=4[O:82][CH3:81])[CH2:94][CH2:93]2)=[O:14])=[CH:32][C:27]([CH3:26])=[CH:28][CH:29]=3)=[CH:6][CH:7]=1 |f:2.3,8.9,13.14.15|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6.2 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(CCCC(=O)O)=O
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C)(C)N=C=NC(C)C
Name
tetrahydrofuran dichloromethane
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1.ClCCl
Step Three
Name
Quantity
3.2 g
Type
reactant
Smiles
Cl.CC1=CC=C(C=C1)NN
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
2.7 g
Type
catalyst
Smiles
[Cl-].[Zn+2].[Cl-]
Step Four
Name
Quantity
2.3 g
Type
reactant
Smiles
FC1=C(C(=C(C(=C1CO)F)F)F)F
Name
Quantity
3 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
2.3 mL
Type
reactant
Smiles
N(=NC(=O)OC(C)C)C(=O)OC(C)C
Name
tetrahydrofuran dichloromethane
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1.ClCCl
Step Five
Name
Quantity
884 mg
Type
reactant
Smiles
COC1=C(C=CC=C1)N1CCNCC1
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1
Step Six
Name
Quantity
138 mg
Type
catalyst
Smiles
CN(C1=CC=NC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The mixture was added to 4-sulfamylbenzoyl
EXTRACTION
Type
EXTRACTION
Details
in a 70 mL solid phase extraction cartridge
CUSTOM
Type
CUSTOM
Details
equipped with a frit and stopcock
WAIT
Type
WAIT
Details
to stand overnight at room temperature
Duration
8 (± 8) h
WASH
Type
WASH
Details
The resin was washed with tetrahydrofuran-dichloromethane (1:1, 3×), dimethylformamide (3×), dichloromethane (3×) and acetic acid (3×)
ADDITION
Type
ADDITION
Details
mixed manually
TEMPERATURE
Type
TEMPERATURE
Details
heated overnight at 70° C
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
WASH
Type
WASH
Details
the resin was washed with acetic acid (3×), tetrahydrofuran-dichloromethane (1:1, 3×), dimethylformamide (3×) and tetrahydrofuran-dichloromethane (1:1, 4×)
WASH
Type
WASH
Details
The resin was washed with tetrahydrofuran-dichloromethane (1:1, 4×), dimethylformamide (4×), tetrahydrofuran-dichloromethane (1:1, 4×), dichloromethane (4×) and ether (2×)
CUSTOM
Type
CUSTOM
Details
dried under a stream of nitrogen
CUSTOM
Type
CUSTOM
Details
transferred from the cartridge to a round bottom flask
WAIT
Type
WAIT
Details
the mixture was left
WAIT
Type
WAIT
Details
to stand at room temperature for 24 h
Duration
24 h
ADDITION
Type
ADDITION
Details
were added
WAIT
Type
WAIT
Details
the mixture was left
WAIT
Type
WAIT
Details
to stand at room temperature for 24 h
Duration
24 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the resin washed with tetrahydrofuran
CUSTOM
Type
CUSTOM
Details
The combined filtrates were evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by medium pressure liquid chromatography on silica gel
WASH
Type
WASH
Details
eluting with hexane-ethyl acetate (1:1)

Outcomes

Product
Details
Reaction Time
20 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C=1NC2=CC=C(C=C2C1CCC(=O)N1CCN(CC1)C1=C(C=CC=C1)OC)C
Measurements
Type Value Analysis
AMOUNT: MASS 494 mg
YIELD: PERCENTYIELD 40%
YIELD: CALCULATEDPERCENTYIELD 20.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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